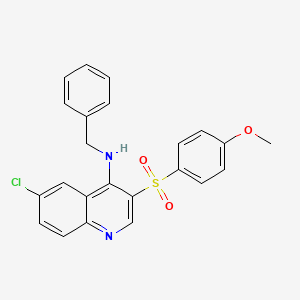

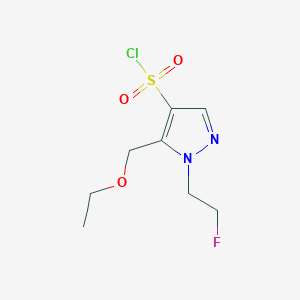

![molecular formula C21H21N3O4S B2952968 N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine CAS No. 2096495-93-9](/img/structure/B2952968.png)

N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine (abbreviated as BNMA) is a synthetic compound that has been gaining attention in the scientific research community due to its potential applications in biochemistry and physiology. BNMA is a compound of a benzyl group and an asparagine molecule connected by a thiazole ring. It has been studied for its ability to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the metabolism of pyrimidines. Additionally, BNMA has been found to have anti-inflammatory and anti-oxidant properties and can be used to study the effects of DHODH inhibition and its potential therapeutic applications.

科学的研究の応用

Synthesis and Characterization

Research has been focused on the synthesis and characterization of compounds that share structural similarities with N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. For instance, novel asparagine derivatives bearing benzothiazole and benzimidazole units have been synthesized, demonstrating high fluorescence quantum yields and Stokes' shifts. These findings suggest potential applications as fluorescent probes in peptidic frameworks due to their remarkable photophysical properties (Esteves et al., 2009).

Biological Activities

Several studies have explored the antimicrobial and antifungal properties of compounds structurally related to N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. For example, compounds synthesized with 4-methoxy-N, N-dimethylpyrimidin and containing heterocyclic compounds have demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Moreover, benzothiazole β-lactam conjugates have been synthesized and evaluated for their antimicrobial activities, showing moderate effectiveness against a range of Gram-positive and Gram-negative bacterial strains (Alborz et al., 2018).

Antioxidant Properties

Compounds derived from or related to N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine have been investigated for their antioxidant capabilities. Research on marine-derived fungi has led to the isolation of phenyl ether derivatives showing strong antioxidant activity, which indicates potential for use in preventing oxidative stress-related diseases (Xu et al., 2017).

Chemopreventive and Anticancer Potential

The potential of related compounds in cancer chemoprevention and treatment has been evaluated. For instance, derivatives of o-methoxyphenols, which include structural motifs similar to those in the compound of interest, have shown to induce apoptosis in cancer cells, suggesting their utility as chemopreventive agents (Fujisawa et al., 2005).

作用機序

Target of Action

Similar compounds have been found to interact with enzymes such as cathepsin s , which plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the structure of the compound and the active site of the target enzyme .

Biochemical Pathways

Given its potential interaction with cathepsin s , it could potentially influence the antigen presentation pathway and other processes regulated by this enzyme.

特性

IUPAC Name |

3-(benzylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-28-16-9-7-15(8-10-16)18-13-29-21(23-18)24-20(27)17(11-19(25)26)22-12-14-5-3-2-4-6-14/h2-10,13,17,22H,11-12H2,1H3,(H,25,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVVQPDWRQPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)

![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2952891.png)

![(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2952894.png)

![3-(4-Fluorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2952895.png)

![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)

![6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952902.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2952904.png)